Boc-D-Asp(OBzl)-OH
Overview
Description
Boc-D-Asp(OBzl)-OH, also known as Boc-D-aspartic acid 4-benzyl ester, is a derivative of aspartic acid commonly utilized in Boc Solid Phase Peptide Synthesis . It has a linear formula of C6H5CH2O2CCH2CH [NHCO2C (CH3)3]CO2H .
Synthesis Analysis
Boc-D-Asp(OBzl)-OH is used as a building block for solid phase peptide synthesis . The benzyl ester on the Asp sidechain is removed when the peptide is cleaved from the resin with strong acids such as HF, TFMSA, or TMSOTf .Molecular Structure Analysis
The molecular structure of Boc-D-Asp(OBzl)-OH is represented by the linear formula C6H5CH2O2CCH2CH [NHCO2C (CH3)3]CO2H . It has a molecular weight of 323.34 g/mol .Chemical Reactions Analysis
Boc-D-Asp(OBzl)-OH is used in Boc solid-phase peptide synthesis, a type of chemical reaction .Physical And Chemical Properties Analysis
Boc-D-Asp(OBzl)-OH has a molecular weight of 323.34 g/mol . More detailed physical and chemical properties are not available in the retrieved resources.Scientific Research Applications
Transesterification and Amide cis-trans Isomerization : Boc-D-Asp(OBzl)-OH has been used in the study of transesterification and amide cis-trans isomerization in metal complexes. The compound contains different carbonyl groups which exhibit varying reactivities. Such studies are crucial in understanding the chemical behavior of amino acid derivatives in different environments and their potential applications in catalysis and material science (Niklas, Zahl, & Alsfasser, 2007).
Synthesis of Linear, Cyclic, and Polypeptides : Boc-D-Asp(OBzl)-OH has been involved in the synthesis of various peptide structures, which are important in the study of protein structure and function. The ability to synthesize complex peptides aids in the development of novel pharmaceuticals and biomaterials (Nishi & Nakajima, 1982).
Cross-Linking in Peptide Dimerization : This compound has been used in creating cross-linked peptides for receptor affinity purification. Such techniques are vital in biochemistry and molecular biology for studying protein interactions and drug development (Shimohigashi, Kodama, Waki, & Costa, 1989).
Peptide Synthesis for Biological Studies : Boc-D-Asp(OBzl)-OH has played a role in synthesizing peptides that mimic biological molecules, such as thymosin alpha 1. This is crucial in understanding how proteins function in the body, and such peptides have potential therapeutic applications (Mokotoff & Patchornik, 2009).
Development of Synthetic Methodologies : Research has also focused on improving the synthetic methodologies involving Boc-D-Asp(OBzl)-OH, which is essential for the efficient and cost-effective production of peptides for research and therapeutic use (Englund, Gopi, & Appella, 2004).
Safety And Hazards
properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(14(19)20)9-13(18)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,19,20)/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHLZANWVLCPHK-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)OCC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Asp(OBzl)-OH | |
CAS RN |
51186-58-4 | |
Record name | (R)-4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino]-4-oxobutanoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPD6M53HLN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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